Product packaging for Azane;tris(4-methoxyphenyl)borane(Cat. No.:CAS No. 13549-38-7)

Azane;tris(4-methoxyphenyl)borane

Cat. No.: B077735
CAS No.: 13549-38-7
M. Wt: 349.2 g/mol
InChI Key: GTJAXMODHLOQFY-UHFFFAOYSA-N
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Description

Azane;tris(4-methoxyphenyl)borane is a borane-ammonia adduct of significant interest in advanced materials research and organic synthesis. Its core research value lies in its utility as a latent source of tris(4-methoxyphenyl)borane, a potent Lewis acid. The adduct offers enhanced stability and handling properties compared to the highly reactive free borane, undergoing controlled thermal decomposition to release the active catalyst. This mechanism is exploited in applications such as the initiation of polymerization reactions, including the cationic polymerization of vinyl ethers and epoxides, and as a co-catalyst in metal-catalyzed transformations like hydroboration and cross-coupling. Furthermore, its electron-deficient boron center and the electron-donating methoxy groups make it a valuable component in the study of frustrated Lewis pairs (FLPs) for small molecule activation (e.g., H2, CO2). Researchers also utilize this compound in the development of organic electronic materials, where it can function as a p-dopant to modify the charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This reagent provides a reliable and versatile tool for investigating novel catalytic pathways and tailoring material properties in a research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24BNO3 B077735 Azane;tris(4-methoxyphenyl)borane CAS No. 13549-38-7

Properties

IUPAC Name

azane;tris(4-methoxyphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJAXMODHLOQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583813
Record name Tris(4-methoxyphenyl)borane--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13549-38-7
Record name Tris(4-methoxyphenyl)borane--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Lewis Acidity and Basicity of Azane;tris 4 Methoxyphenyl Borane in Chemical Reactivity

Lewis Acidic Character of Tris(4-methoxyphenyl)borane within the Adduct

Tris(4-methoxyphenyl)borane serves as the Lewis acidic component in the adduct. Its ability to accept a pair of electrons is fundamentally influenced by the electronic properties of its three aryl substituents.

Influence of Methoxy (B1213986) Substituents on Boron Lewis Acidity and Coordination Behavior

The Lewis acidity of triarylboranes can be significantly modulated by the substituents on the aromatic rings. nih.gov In tris(4-methoxyphenyl)borane, the methoxy groups are in the para position of the phenyl rings. The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon known as a +M (positive mesomeric) effect. This electron donation increases the electron density on the phenyl rings and, consequently, on the boron atom.

This increased electron density at the boron center reduces its electrophilicity, making it a weaker Lewis acid compared to unsubstituted triphenylborane (B1294497). The electron-donating nature of the methoxy substituents diminishes the boron atom's ability to accept a lone pair of electrons from a Lewis base. This effect has been quantified in studies of the binding energies of substituted triarylboranes with Lewis bases. nih.gov

The coordination behavior of tris(4-methoxyphenyl)borane is also affected. The reduced Lewis acidity implies that it will form weaker dative bonds with Lewis bases compared to more electron-deficient boranes.

Comparative Lewis Acidity with Other Triarylboranes (e.g., B(C₆F₅)₃) and Stronger Lewis Acids

A quantitative scale for Lewis acidity can be established by measuring the equilibrium constants for adduct formation with a reference Lewis base. researchgate.net The Lewis acidity of tris(p-anisyl)borane, another name for tris(4-methoxyphenyl)borane, has been determined through isothermal titration calorimetry (ITC) by reacting it with pyridine (B92270) in dichloromethane. researchgate.net

In contrast, tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a significantly stronger Lewis acid. cardiff.ac.uk The fluorine atoms on the phenyl rings are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect drastically reduces the electron density on the boron atom, making it a powerful electron acceptor. B(C₆F₅)₃ is widely recognized as one of the most potent neutral Lewis acids and is utilized in a vast range of chemical transformations, including as a catalyst for polymerization and various organic reactions. cardiff.ac.ukrsc.org

TriarylboraneSubstituent EffectRelative Lewis AcidityNotable Characteristics
Tris(4-methoxyphenyl)boraneElectron-donating (+M effect of -OCH₃)WeakerReduced electrophilicity at the boron center.
TriphenylboraneReference (unsubstituted)ModerateStandard for comparison among triarylboranes.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Strongly electron-withdrawing (-I effect of -F)StrongerHighly potent Lewis acid used in catalysis. cardiff.ac.uk

Ammonia (B1221849) as a Lewis Base in Azane (B13388619);tris(4-methoxyphenyl)borane Adduct Formation

Ammonia (azane) is a classic Lewis base. The nitrogen atom in ammonia has a lone pair of electrons, which it can donate to a Lewis acid to form a dative covalent bond. In the formation of the Azane;tris(4-methoxyphenyl)borane adduct, ammonia acts as the electron donor.

The formation of this adduct is a typical Lewis acid-base reaction. The lone pair of electrons from the nitrogen atom of the ammonia molecule is donated to the vacant p-orbital of the boron atom in tris(4-methoxyphenyl)borane. This results in the formation of a stable adduct with a coordinate covalent bond between the boron and nitrogen atoms. The resulting complex has a melting point of 191 °C.

Dissociation and Exchange Dynamics of the Borane-Amine Adduct

Borane-amine adducts exist in equilibrium with their free acid and base components in solution. researchgate.netrsc.org The stability of the adduct and the dynamics of the equilibrium are influenced by several factors, including the electronic and steric properties of both the borane (B79455) and the amine, as well as the solvent.

The equilibrium for the dissociation of the this compound adduct can be represented as:

(CH₃OC₆H₄)₃B-NH₃ ⇌ (CH₃OC₆H₄)₃B + NH₃

Given the reduced Lewis acidity of tris(4-methoxyphenyl)borane due to the electron-donating methoxy groups, it is expected that this equilibrium will be more shifted towards the dissociated species compared to adducts formed with stronger Lewis acids like B(C₆F₅)₃.

The exchange dynamics refer to the rate at which the Lewis base (ammonia) can be exchanged with other Lewis bases present in the solution. This process also proceeds through a dissociative mechanism, where the initial borane-amine adduct must first dissociate before the borane can associate with a different Lewis base. The rate of exchange is therefore dependent on the strength of the B-N bond. For this compound, the weaker B-N bond would suggest more facile exchange dynamics compared to adducts with a stronger B-N bond.

PropertyThis compoundGeneral Trends in Borane-Amine Adducts
BondingDative covalent bond (B←N)Formation of a coordinate bond from the nitrogen lone pair to the boron p-orbital. researchgate.net
DissociationExists in equilibrium with free borane and ammonia.Equilibrium position depends on Lewis acid/base strength and solvent. rsc.org
Exchange DynamicsExpected to be relatively facile due to weaker B-N bond.Proceeds via a dissociative mechanism; rate is influenced by B-N bond strength. researchgate.net

Reactivity Profiles and Applications of Azane;tris 4 Methoxyphenyl Borane in Synthesis and Catalysis

Lewis Acid Catalysis by Organoboranes and Related Adducts

Organoboranes, particularly halogenated triarylboranes, have emerged as powerful Lewis acid catalysts in a wide array of organic transformations. Their utility stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital capable of accepting electron density from Lewis basic substrates. mdpi.com This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. The catalytic activity of these boranes can be finely tuned by modifying the substituents on the boron atom. Highly electronegative groups, such as perfluoroalkyl or pentafluorophenyl groups, significantly enhance the Lewis acidity of the boron center. mdpi.com Tris(pentafluorophenyl)borane (B72294), B(C6F5)3 (BCF), is a prominent example of a highly effective and thermally stable Lewis acid catalyst that has found widespread application. mdpi.comresearchgate.netrsc.org The bulky nature of the pentafluorophenyl rings can also play a crucial role in catalysis by preventing the formation of stable, unreactive Lewis acid-base adducts. mdpi.com

Activation of Substrates via Lewis Acid-Substrate Interactions

The fundamental principle behind Lewis acid catalysis by organoboranes lies in the initial interaction between the electron-deficient boron center and an electron-rich substrate. This interaction, which can range from a weak association to the formation of a distinct Lewis acid-base adduct, polarizes and weakens existing bonds within the substrate, thereby lowering the activation energy for subsequent chemical reactions. mdpi.com For instance, in the reduction of carbonyl compounds, the borane (B79455) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride transfer from a reducing agent. nih.gov

A key aspect of the catalytic prowess of certain organoboranes, such as B(C6F5)3, is their ability to activate small molecules. This is particularly evident in their interaction with silanes. nih.gov Rather than activating the carbonyl substrate directly, these boranes can activate the Si-H bond of the silane (B1218182), leading to the formation of a silylium-like species and a hydridoborate anion. This "frustrated Lewis pair" (FLP) scenario, where the bulky substituents on the borane prevent strong adduct formation, is a powerful strategy for activating otherwise unreactive bonds. nih.govresearchgate.net The resulting highly reactive intermediates can then participate in a variety of transformations.

The interaction between the borane and the substrate is a delicate balance. While a strong interaction is necessary for activation, the formation of an overly stable adduct can sequester the catalyst and inhibit turnover. The design of effective organoborane catalysts, therefore, involves tailoring the steric and electronic properties to achieve optimal substrate activation without catalyst deactivation. mdpi.com

Applications in Organic Transformations

The ability of organoboranes to function as potent Lewis acids has led to their application in a diverse range of organic reactions. These catalysts can often rival or even surpass traditional transition-metal catalysts in terms of efficiency and selectivity. mdpi.com

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a cornerstone of synthetic organic chemistry. masterorganicchemistry.comlibretexts.org While stoichiometric hydroboration has been a long-standing method, the development of catalytic hydroboration using organoboranes has significantly expanded the scope and utility of this transformation. researchgate.netnih.gov Tris(pentafluorophenyl)borane and related fluorinated arylboranes have proven to be highly effective catalysts for the hydroboration of a wide variety of unsaturated substrates, including alkenes, alkynes, aldehydes, and imines. nih.govrsc.org

These reactions typically employ a hydroborane reagent like pinacolborane (HBPin) in the presence of a catalytic amount of the organoborane. nih.gov The catalyst activates the hydroborane, facilitating the addition of the B-H bond to the substrate. The resulting boronate esters are versatile intermediates that can be readily converted to other functional groups, most commonly alcohols through oxidation. masterorganicchemistry.comcardiff.ac.uk The catalytic approach offers advantages in terms of atom economy and allows for the use of milder reaction conditions. The regioselectivity of hydroboration is typically anti-Markovnikov, with the boron atom adding to the less substituted carbon of the double bond. libretexts.orgucalgary.ca The reaction is also stereospecific, proceeding via a syn-addition. libretexts.orgucalgary.ca

Table 1: Examples of Catalytic Hydroboration Reactions

Substrate Catalyst Reagent Product Type Ref
Alkenes Tris(2,4,6-trifluorophenyl)borane Pinacolborane Alkylboronate Ester nih.gov
Alkynes Tris(2,4,6-trifluorophenyl)borane Pinacolborane Vinylboronate Ester nih.gov
Aldehydes Tris(2,4,6-trifluorophenyl)borane Pinacolborane Alkoxyboronate Ester nih.gov
Imines Tris(2,4,6-trifluorophenyl)borane Pinacolborane Aminoboronate Ester nih.gov
Aldehydes Tris(3,4,5-trifluorophenyl)borane Pinacolborane Alcohol (after hydrolysis) rsc.org
Ketones Tris(3,4,5-trifluorophenyl)borane Pinacolborane Alcohol (after hydrolysis) rsc.org
Imines Tris(3,4,5-trifluorophenyl)borane Pinacolborane Amine (after hydrolysis) rsc.org

Organoborane-mediated reductions of carbonyls and imines represent a powerful and selective method for the synthesis of alcohols and amines, respectively. nih.gov Borane adducts, such as ammonia (B1221849) borane and other amine-borane complexes, are often employed as reducing agents. energy.govmdpi.com The reactivity of these adducts can be modulated by the nature of the amine.

In catalytic reductions, a triarylborane can activate a silane, which then serves as the hydride source. nih.gov This approach has been successfully applied to the reduction of a wide range of aldehydes and ketones. The mechanism often involves the formation of a silylium (B1239981) ion and a hydridoborate, which then deliver the hydride to the carbonyl carbon. nih.gov The choice of silane and borane catalyst can influence the efficiency and selectivity of the reduction. For instance, tris(pentafluorophenyl)borane has been shown to be a highly effective catalyst for the hydrosilylation of various carbonyl compounds. nih.gov

The reduction of imines to amines can also be achieved using similar catalytic systems. nih.govnih.gov The borane catalyst can activate the imine for reduction by a silane. The reaction rate can be influenced by the electronic properties of the imine, with electron-withdrawing groups on the nitrogen atom often leading to faster reactions. nih.gov

Table 2: Borane-Mediated Reductions

Substrate Catalyst/Mediator Reducing Agent Product Ref
Aldehydes Tris(pentafluorophenyl)borane Triethylsilane Silyl Ether nih.gov
Ketones Tris(pentafluorophenyl)borane Triethylsilane Silyl Ether nih.gov
Imines Tris(pentafluorophenyl)borane Triethylsilane Silylamine nih.gov
Aldehydes Tris(2,4,6-trifluorophenyl)borane Pinacolborane Alcohol (after hydrolysis) nih.gov
Imines Tris(2,4,6-trifluorophenyl)borane Pinacolborane Amine (after hydrolysis) nih.gov

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to building molecular complexity. Organoboranes have emerged as key players in this field, particularly in C-H borylation reactions. These reactions introduce a boryl group into a molecule, which can then be further functionalized through a variety of cross-coupling reactions.

While transition metal-catalyzed C-H borylation is well-established, metal-free approaches using borane catalysts are gaining prominence. nih.gov Frustrated Lewis pairs, often composed of a bulky borane and a Lewis base, have shown the ability to activate C-H bonds. researchgate.net For example, intramolecular FLPs derived from (thio)imidazolones and aliphatic boranes can activate the C-H bond of terminal alkynes. researchgate.net

Catalytic C-H borylation often involves the activation of a B-H bond in a reagent like pinacolborane by a Lewis acidic borane catalyst. This can lead to the formation of a more reactive boron species that can then participate in C-H activation. While the direct catalytic borylation of unactivated C-H bonds by organoboranes remains a challenging area, the development of more potent Lewis acidic boranes holds promise for future advancements.

Boron Lewis acids are effective catalysts for condensation and dehydration reactions, which are fundamental processes in organic synthesis for the formation of C-C and C-X (X = O, N) bonds. The Lewis acidic boron center can activate a carbonyl group or an alcohol, facilitating nucleophilic attack and subsequent dehydration.

A notable example is the Piers-Rubinsztajn reaction, where tris(pentafluorophenyl)borane catalyzes the condensation of hydrosilanes with alkoxysilanes to form siloxane (Si-O-Si) bonds. researchgate.net This reaction is a powerful tool for the synthesis of polysiloxanes with controlled architectures. The borane is thought to activate the alkoxysilane, making it susceptible to nucleophilic attack by the hydrosilane.

Similarly, borane catalysts can promote the formation of imines from aldehydes or ketones and amines. rsc.org The borane can activate the carbonyl group, and in some cases, may also play a role in facilitating the dehydration step. The use of microwave irradiation can sometimes enhance the efficiency of these reactions. rsc.org

Other Named Reactions in the Context of Organoborane Catalysis (e.g., Piers–Rubinsztajn Reaction for related boranes)

While Azane (B13388619);tris(4-methoxyphenyl)borane itself is not a direct catalyst for many named reactions, the reactivity of its constituent Lewis acid, tris(4-methoxyphenyl)borane, can be contextualized through reactions catalyzed by related, more Lewis acidic boranes. A prominent example is the Piers-Rubinsztajn reaction, which is a powerful method for forming siloxane (Si-O-Si) bonds.

The Piers-Rubinsztajn reaction involves the condensation of a hydrosilane (R₃Si-H) and an alkoxysilane (R'₃Si-OR'') catalyzed by a strong Lewis acid, typically tris(pentafluorophenyl)borane, B(C₆F₅)₃. mcmaster.camdpi.com This reaction proceeds efficiently under mild conditions, often at room temperature and open to the air, releasing a hydrocarbon as the sole byproduct. mdpi.comnih.gov The high efficiency of B(C₆F₅)₃ is attributed to its strong Lewis acidity, which facilitates the crucial hydride transfer step from the silane to the borane. mdpi.comresearchgate.net

The catalytic activity in such reactions is highly dependent on the Lewis acidity of the borane catalyst. nih.gov Tris(4-methoxyphenyl)borane is a significantly weaker Lewis acid than B(C₆F₅)₃ due to the electron-donating nature of the para-methoxy substituents. Consequently, it would be expected to be a much less effective catalyst for the Piers-Rubinsztajn reaction under standard conditions. While B(C₆F₅)₃ can catalyze these reactions with loadings <0.1 mol%, a less acidic borane would likely require higher temperatures and catalyst loadings to achieve comparable conversion rates. nih.gov

Table 1: Comparison of Triarylborane Lewis Acids and Their Catalytic Relevance
Borane CatalystRelative Lewis AcidityTypical ApplicationKey Features
Tris(pentafluorophenyl)borane Very HighPiers-Rubinsztajn Reaction, FLP Chemistry, Hydrosilylation mdpi.commdpi.comrsc.orgHighly efficient catalyst, tolerant of many functional groups, but sensitive to strong bases. nih.govrsc.org
Tris(2,4,6-trifluorophenyl)borane HighHydroboration nih.govVersatile catalyst that avoids unwanted side reactions observed with stronger Lewis acids. nih.gov
Triphenylborane (B1294497) ModeratePolymerization, Reductive Amination (FLP) nih.govnih.govForms stable adducts; catalytic activity can be unlocked under specific conditions. nih.gov
Tris(4-methoxyphenyl)borane LowPotential catalyst precursor, Adduct-based catalysisForms stable adducts with Lewis bases like ammonia; lower reactivity as a free Lewis acid.

Organoborane Adducts in Advanced Material Science and Polymer Chemistry

While highly reactive, unquenched Lewis acids are useful in catalysis, stable Lewis acid-base adducts have found a distinct and important role in materials science, particularly in the synthesis of boron-containing materials and as initiators for polymerization.

The incorporation of boron into polymer backbones or as pendant groups can impart unique thermal, optical, and electronic properties. researchgate.netrsc.org Organoborane polymers can be synthesized through various methods, including polycondensation and the polymerization of boron-containing monomers. amity.edu

Lewis acid-base adducts can serve as stable, handleable precursors for creating these materials. For instance, the thermal decomposition or chemical modification of an adduct like Azane;tris(4-methoxyphenyl)borane could be a route to deposit boron-containing thin films or to functionalize other polymers. The adduct ensures the borane moiety is protected until a specific stimulus (e.g., heat) initiates the desired reaction, offering a degree of control over the material's formation.

Stable Lewis acid-base adducts, particularly those of triarylboranes, have been successfully employed as catalysts for the polymerization of certain monomers. For example, triphenylborane-amine adducts are effective catalysts for the polymerization of acrylic esters. nih.gov The catalytic activity is often triggered by a specific mechanism, such as the monomer inserting into the B-N bond or the adduct acting as a latent source of the Lewis acid which initiates the polymerization.

The Lewis acidity of the borane is a critical parameter that controls the catalytic activity. In the copolymerization of epoxides and isocyanates, triphenylborane (BPh₃) was found to be a highly active catalyst. nih.gov In another study, BPh₃ was shown to catalyze the polymerization of anhydrides and epoxides, while the stronger Lewis acid B(C₆F₅)₃ could selectively depolymerize the resulting polymer, highlighting how Lewis acidity can be used to control both polymer formation and degradation. rsc.org

Given these findings, this compound is a plausible candidate for acting as a polymerization catalyst. Its activity would be modulated by its Lewis acidity, which is lower than that of BPh₃. This might result in slower polymerization rates but could offer higher selectivity for certain monomers or lead to polymers with different properties compared to those obtained with stronger Lewis acid catalysts.

Table 2: Role of Borane Adducts in Polymerization
Adduct/Catalyst SystemMonomer(s)Role of Borane/AdductResulting PolymerReference
BPh₃-amine adducts Acrylic estersCatalystPoly(acrylic ester) nih.gov
BPh₃ / PPNCl Propylene oxide / p-tosyl isocyanateHighly active catalystAlternating polyurethane nih.gov
BPh₃ Anhydrides / EpoxidesCatalyst for polymerizationPolyester rsc.org
B(C₆F₅)₃ Polycarbonate block copolymersCatalyst for selective depolymerizationCyclic carbonate rsc.org
This compound (Hypothetical) Acrylics, EpoxidesPotential catalyst with modulated activity(Hypothetical) Polyacrylates, Polyesters-

Advanced Mechanistic Studies and Reaction Dynamics

Kinetic Investigations of Adduct Formation and Catalytic Cycles involving Borane-Amine Systems

The formation of an adduct between an amine (Lewis base) and a borane (B79455) (Lewis acid) is the initial, crucial step in many catalytic processes. The kinetics of this association and the subsequent steps in a catalytic cycle are highly dependent on the electronic and steric properties of both the borane and the amine.

In a typical catalytic cycle, the borane activates a substrate either directly or by forming an adduct with a reactant, such as an amine. For instance, in the guanylation of amines with carbodiimide (B86325) catalyzed by tris(pentafluorophenyl)borane (B72294), the process begins with the formation of a borane-amine adduct. rsc.orgresearchgate.net This adduct then participates in a proton transfer event, which is a key step in the catalytic transformation. rsc.orgresearchgate.net The cycle is completed by the release of the product and regeneration of the borane catalyst. rsc.orgresearchgate.net

A proposed catalytic cycle involving a generic borane-amine system is as follows:

Adduct Formation : The amine (R-NH₂) reacts with the borane (BAr₃) to form the Lewis acid-base adduct [Ar₃B-NH₂R].

Substrate Activation/Proton Transfer : The adduct interacts with the substrate. In the case of guanylation, the amine proton is transferred to the carbodiimide. rsc.org In other reactions, like hydrosilylation, the borane may activate a Si-H bond. nih.gov

Product Formation : The activated species rearrange or react to form a borane-product adduct.

Catalyst Regeneration : The product is released, freeing the borane to start a new cycle. rsc.orgresearchgate.net

The kinetics of these steps are critical. For tris(4-methoxyphenyl)borane, the electron-donating methoxy (B1213986) groups decrease the Lewis acidity of the boron center compared to unsubstituted triphenylborane (B1294497) or halogenated analogues. This would likely lead to a smaller equilibrium constant for the initial adduct formation with azane (B13388619) (ammonia). While this weaker binding might slow down reactions where adduct formation is rate-limiting, it could also accelerate catalysis where the dissociation of a product-borane adduct is the slow step. In some systems, strong adduct formation can be deleterious to the reaction rate. nih.gov

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR, UV-Vis)

Real-time monitoring of chemical reactions provides invaluable data for understanding mechanisms. Various spectroscopic techniques are employed to track the consumption of reactants and the formation of intermediates and products in borane-amine chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for studying these systems. researchgate.net

¹¹B NMR is particularly informative due to the boron nucleus. The formation of a four-coordinate borane-amine adduct from a three-coordinate borane results in a significant upfield shift in the ¹¹B NMR spectrum. For example, free amine-borane adducts show characteristic quartet signals (due to coupling with the B-H protons) typically in the range of -13 to -24 ppm. nih.govnih.gov Monitoring the disappearance of the signal for the starting borane and the appearance of the adduct signal allows for direct observation of the reaction progress. nih.gov

¹H and ¹³C NMR are used to track changes in the organic components of the system, providing detailed structural information on intermediates and products. nih.gov

³¹P NMR is utilized when phosphorus-containing compounds are involved, such as in the dehydrocoupling of phosphine-borane adducts. nih.govrsc.org

Compound/Adduct TypeSpectroscopic TechniqueKey ObservationChemical Shift (δ, ppm)Reference
Triethylamine-borane¹¹B NMRQuartet signal-13.96 rsc.org
4-Dimethylaminopyridine-borane¹¹B NMR-- rsc.org
Cyclopropylamine borane¹¹B NMRQuartet for NBH₃-19.3 to -23.5 nih.gov
Polyphosphinoborane¹¹B{¹H} NMRBroad signal-34.7 nih.gov
Amine-(triflimido)boranes¹¹B NMRNew signals upon formation-5.2 to -6.7 nih.gov

Infrared (IR) Spectroscopy can monitor changes in vibrational modes, particularly the B-H, N-H, and B-N bonds, which provides evidence for adduct formation and subsequent reactions. nih.govtue.nl

UV-Vis Spectroscopy is used to monitor species that have characteristic electronic transitions. For example, the formation of a complex between a specialized borane catalyst and triethylsilane was observed through a color change, with the characteristic red hue of the borane at 465 nm shifting to yellow upon complexation. mdpi.com Similarly, UV-Vis cooling curves can be used to monitor the aggregation temperature of supramolecular polymers involving borane and amine components. tue.nl In some reactions catalyzed by tris(pentafluorophenyl)borane, an induction period is observed, which can be monitored by UV spectroscopy as the active catalytic species forms. mdpi.com

Mechanistic Insights from Isotopic Labeling Studies in Borane-Mediated Reactions

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a transformation. nih.govnih.gov In borane-mediated reactions, deuterium (B1214612) labeling is often employed to understand the nature of bond-breaking and bond-forming steps, particularly those involving hydrogen transfer.

A key example comes from studies of hydrosilylation reactions catalyzed by tris(pentafluorophenyl)borane. To probe the mechanism, a 1:1 mixture of Et₃SiH and Ph₃SiD was treated with the borane catalyst. nih.gov The observation of complete protium/deuterium exchange between the two silanes provided strong evidence for a reversible Si-H(D) bond activation by the borane, forming a borane-silane complex. nih.gov This experiment helps to confirm that the borane interacts directly with the Si-H bond, a critical step in the catalytic cycle.

This methodology can be extended to borane-amine systems. For instance, to study a dehydrogenation reaction, one could use a deuterium-labeled amine (e.g., R-ND₂) or borane (e.g., B-D bonds) and track the position of the deuterium atom in the products and intermediates using NMR or mass spectrometry. This would clarify whether a hydrogen atom is transferred from the nitrogen or the boron in a particular step. Such studies are crucial for distinguishing between different possible mechanistic pathways and identifying the active species in catalysis.

Elucidation of Rate-Determining Steps in Catalytic Transformations

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a catalytic reaction. In borane-catalyzed transformations, the RDS can vary depending on the specific substrates, catalyst, and reaction conditions.

Kinetic isotope effect (KIE) studies are a primary method for probing the RDS. A significant KIE (kH/kD > 1) observed when a C-H, N-H, or Si-H bond is replaced with a C-D, N-D, or Si-D bond suggests that the breaking of this bond is part of the rate-determining step. In the reduction of acetophenone (B1666503) by Ph₃SiH/D catalyzed by B(C₆F₅)₃, a primary KIE of 1.40 was observed, consistent with hydride abstraction from the silane (B1218182) being the RDS. nih.gov

Conversely, in the hydroboration of certain nitriles, no KIE was observed, indicating that the B-H bond cleavage of the hydroborane reagent is not involved in the rate-determining step for those substrates. researchgate.net This points to a mechanism where a pre-equilibrium is established, and a subsequent step, such as nucleophilic attack or product release, is rate-limiting.

For the azane;tris(4-methoxyphenyl)borane system, the nature of the RDS would be highly influenced by the borane's moderate Lewis acidity.

In a potential catalytic cycle, the initial formation of the adduct, [ (MeOPh)₃B-NH₃ ], could be slow and rate-determining.

Alternatively, if the adduct forms quickly, a subsequent step, such as a proton transfer from the coordinated ammonia (B1221849) or its reaction with another substrate, could be the RDS.

In reactions where a product forms a stable adduct with the borane, the dissociation of this product adduct to regenerate the free catalyst could be the slowest step, leading to product inhibition. Studies on other systems have shown that the rate of reaction can be inversely proportional to base strength, presumably due to the deleterious effects of strong borane adduct formation. nih.gov

The elucidation of these steps requires detailed kinetic analysis, including reaction order determination for each component, and can be supported by computational DFT studies that model the energy profiles of proposed catalytic cycles. rsc.orgrsc.org

Emerging Research Themes and Future Perspectives on Azane;tris 4 Methoxyphenyl Borane

Design Principles for Tunable Lewis Acidity in Organoboranes for Targeted Reactivity

The Lewis acidity of organoboranes, a measure of their ability to accept an electron pair, is a critical parameter that dictates their reactivity. Researchers are actively developing design principles to precisely control this property for specific chemical transformations. rsc.orgresearchgate.netnih.gov The substituents attached to the boron atom significantly influence the energy and accessibility of its empty p-orbital, providing a direct handle for tuning Lewis acidity. chemrxiv.orgresearchgate.net

Key Factors Influencing Lewis Acidity:

Electronic Effects: The electron-withdrawing or -donating nature of the groups attached to the boron atom is a primary determinant of Lewis acidity. acs.org For instance, installing electron-withdrawing groups like fluoro, chloro, or trifluoromethyl on the aryl rings of triarylboranes increases the Lewis acidity at the boron center. chemrxiv.orgresearchgate.net Conversely, electron-donating groups decrease Lewis acidity. The substitution of C6F5 with the more electron-withdrawing perchlorophenyl group (C6Cl5) in triarylboranes was shown to make the boron center more electron-deficient. acs.org

Steric Effects: The size and spatial arrangement of the substituents around the boron atom, known as steric hindrance, also play a crucial role. acs.orgnih.gov Bulky substituents can shield the boron center, hindering its ability to interact with Lewis bases. nih.gov However, in some cases, steric crowding can lead to unique reactivity, as seen in "frustrated Lewis pairs" (FLPs), where the steric bulk prevents the formation of a classical Lewis adduct, enabling the activation of small molecules. rsc.orgresearchgate.net

Atropisomerism: Recent studies have revealed that sterically hindered and non-symmetric triarylboranes can exhibit multiple Lewis acidities. rsc.orgrsc.org This arises from the existence of atropisomers, which are stereoisomers resulting from restricted rotation around a single bond. rsc.orgrsc.org These different isomers can present distinct binding sites and reactivities. rsc.orgrsc.org

Methods for Assessing Lewis Acidity:

Several experimental and computational methods are employed to quantify the Lewis acidity of organoboranes.

MethodDescriptionReference
Gutmann-Beckett MethodAn experimental technique that uses 31P NMR spectroscopy to measure the interaction of a Lewis acid with a phosphine (B1218219) oxide probe. rsc.orgresearchgate.netacs.org
Childs' MethodAnother experimental method based on the 1H NMR chemical shift of a protonated amine in the presence of the Lewis acid. researchgate.netnih.gov
Fluoride (B91410) Ion Affinity (FIA)A computational method that calculates the energy released upon the addition of a fluoride ion to the Lewis acid in the gas phase. nih.govnih.gov
Hydride Ion Affinity (HIA)Similar to FIA, this computational method assesses the affinity of the Lewis acid for a hydride ion. chemrxiv.orgnih.gov
Global Electrophilicity Index (GEI)A computational parameter that quantifies the ability of a Lewis acid to accept an electron. chemrxiv.orgresearchgate.net

Exploration of Novel Catalytic Transformations Mediated by Triarylborane Adducts

Triarylborane adducts, including azane (B13388619);tris(4-methoxyphenyl)borane, are being investigated as catalysts for a growing number of organic reactions. rsc.orgresearchgate.net Their ability to act as Lewis acids allows them to activate substrates and facilitate bond formation. rsc.org

Recent Catalytic Applications:

Alkenylation Reactions: Tris(pentafluorophenyl)borane (B72294) has been successfully used as a metal-free catalyst for the alkenylation of aryl esters with α-diazoesters, producing highly functionalized enynes. cardiff.ac.uknih.gov

N-Alkylation of Amines: This same borane (B79455) has also been shown to catalyze the N-alkylation of various amines with aryl esters, providing a mild route to N-alkylated products. rsc.org

Frustrated Lewis Pair (FLP) Chemistry: Halogenated triarylboranes are key components in FLP chemistry, where their steric bulk and Lewis acidity enable the activation of small molecules like H2, leading to metal-free hydrogenations. rsc.orgresearchgate.net

Dehydrogenation of Amine-Boranes: Certain meta-substituted triarylboranes have shown catalytic activity in the dehydrogenation of cyclic amine-boranes. thieme-connect.com

Reductive Alkylation: A heteroleptic triarylborane has been used to catalyze the reductive alkylation of amino acids and peptides using hydrogen gas. thieme-connect.com

The formation of adducts, such as with ammonia (B1221849) in azane;tris(4-methoxyphenyl)borane, can modulate the reactivity of the triarylborane. For instance, amine adducts of triallylborane (B1609386) have been found to be highly reactive and selective catalysts for the allylation of imines. rsc.org

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

The development of more environmentally friendly chemical processes is a major focus of modern chemistry. Organoboranes, including adducts like this compound, are being explored for their potential to contribute to sustainable synthesis.

Green Chemistry Aspects:

Metal-Free Catalysis: A significant advantage of many organoborane-catalyzed reactions is that they are metal-free. This avoids the use of often toxic, expensive, and resource-intensive transition metal catalysts. rsc.orgnih.gov

Catalytic Applications: The use of catalytic amounts of organoboranes, rather than stoichiometric reagents, reduces waste generation. rsc.orgcardiff.ac.uk

Green Synthesis of Borane Adducts: Researchers are developing greener methods for the synthesis of borane-amine adducts. For example, protocols using carbon dioxide or a water/ethyl acetate (B1210297) system as activators for sodium borohydride (B1222165) have been reported, avoiding hazardous solvents like tetrahydrofuran (B95107) (THF). purdue.edu

Visible-Light Induced Reactions: Recent research has shown that organoboron compounds can be activated by visible light to generate radicals for organic synthesis, offering a potentially more sustainable energy source for chemical reactions. asiaresearchnews.com

The principles of sustainable chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The ongoing research into organoborane catalysis aligns well with these goals. rsc.org

Potential for Functional Material Development and Advanced Chemical Applications

The unique electronic and photophysical properties of triarylboranes make them promising candidates for the development of advanced functional materials. rsc.orgrsc.org The empty p-orbital on the boron atom can interact with the π-systems of the aryl groups, leading to interesting optical and electronic behaviors. rsc.org

Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Triarylboranes are used as electron-accepting components in fluorescent materials for OLEDs. rsc.orgmdpi.com Their inclusion can enhance chemical and thermal stability and tune the emission color. mdpi.com

Sensors: The Lewis acidity of triarylboranes makes them suitable for use as anion sensors, particularly for fluoride ions. rsc.orgnih.gov

Bioimaging: The fluorescent properties of some triarylborane derivatives have led to their exploration as agents for cell imaging and sensing of biomolecules like DNA and RNA. rsc.org

Mechanochromic Materials: Some triarylboron compounds exhibit mechanochromism, changing their emission color in response to mechanical pressure, which has potential applications in sensors and security materials. rsc.org

Room-Temperature Phosphorescence (RTP): Certain triarylboron-based materials can exhibit persistent room-temperature phosphorescence, a property that is valuable for applications in anti-counterfeiting and information storage. rsc.orgrsc.org

The ability to functionalize triarylboranes through various synthetic methods allows for the fine-tuning of their properties for specific material applications. nih.govnih.gov The development of new synthetic routes to both symmetrical and unsymmetrical triarylboranes is expanding the library of available building blocks for materials science. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing tris(4-methoxyphenyl)borane, and what challenges are associated with its purification?

Tris(4-methoxyphenyl)borane is typically synthesized via lithium-halogen exchange or Grignard reactions using 4-methoxyphenyl magnesium bromide with boron halides. However, steric hindrance from the methoxy groups can lead to low yields (<20%) in reactions like dearylative cyclocondensation, requiring optimization of stoichiometry, temperature, and solvent polarity . Purification often involves sublimation under reduced pressure or recrystallization from hot acetic acid, as demonstrated for structurally similar fluorinated boranes .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing tris(4-methoxyphenyl)borane?

Key techniques include:

  • Multinuclear NMR : 11^{11}B NMR identifies boron coordination (δ ~60–80 ppm for trigonal-planar geometry), while 1^{1}H/13^{13}C NMR resolves methoxy group environments .
  • X-ray diffraction (XRD) : Confirms molecular geometry and bond lengths (e.g., B–C distances ~1.58–1.62 Å) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 352.36) .

Advanced Research Questions

Q. How do electron-donating methoxy groups influence the Lewis acidity of tris(4-methoxyphenyl)borane compared to fluorinated analogs?

Methoxy groups reduce Lewis acidity by donating electron density to boron, contrasting with electron-withdrawing fluorine substituents in B(C6_6F5_5)3_3. Quantitative methods include:

  • Gutmann-Beckett method : Measures acceptor number (AN) via 31^{31}P NMR shifts of Et3_3PO adducts. Lower AN values indicate weaker acidity .
  • Childs’ method : Uses 11^{11}B NMR to compare chemical shifts of borane-ammonia complexes . Computational studies (e.g., fluoride-ion affinity calculations) further corroborate experimental trends .

Q. What methodological approaches resolve contradictions in catalytic activity data for tris(4-methoxyphenyl)borane in dearylative cyclocondensation?

Low yields (<20%) in such reactions may stem from steric hindrance or competing side reactions. Strategies include:

  • Substituent tuning : Replacing methoxy groups with less bulky substituents (e.g., methyl) to improve substrate access .
  • Additive screening : Lewis bases (e.g., phosphines) or co-catalysts (e.g., Ag2_2O) enhance reactivity, as seen in carbene-borane systems .
  • Kinetic studies : Monitoring reaction progress via in situ 19^{19}F NMR or IR spectroscopy identifies rate-limiting steps .

Q. How can combined electrochemical and frustrated Lewis pair (FLP) strategies enhance small-molecule activation (e.g., H2_22​) using tris(4-methoxyphenyl)borane?

Electrochemical-FLP systems leverage borane’s Lewis acidity and redox-active partners (e.g., transition metals) for heterolytic H2_2 cleavage:

  • Electron density mapping : QTAIM analysis reveals charge redistribution at the B–H interface, guiding catalyst design .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies interfacial charge transfer efficiency in borane-electrode systems .
  • Computational modeling : DFT studies predict activation barriers for H2_2 dissociation pathways .

Key Research Gaps and Recommendations

  • Synthetic optimization : Explore microwave-assisted synthesis to mitigate steric challenges in methoxy-substituted boranes .
  • Advanced characterization : Pair X-ray photoelectron spectroscopy (XPS) with QTAIM to correlate surface electronic states with reactivity .
  • Cross-disciplinary applications : Investigate tris(4-methoxyphenyl)borane in organic electronics (e.g., doping polymers for OTFTs), leveraging its tunable Lewis acidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.